4-Hexyldecan-1-ol

Isomerism Structure-Activity Relationship Derivatization

4-Hexyldecan-1-ol (CAS 123613-12-7) is a synthetically produced, saturated, long-chain primary alcohol with the molecular formula C₁₆H₃₄O. It features a specific branched structure where a hexyl group is attached at the 4-position of a decanol backbone.

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
CAS No. 123613-12-7
Cat. No. B047669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyldecan-1-ol
CAS123613-12-7
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)CCCO
InChIInChI=1S/C16H34O/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h16-17H,3-15H2,1-2H3
InChIKeyZKFBHTNKSWPVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexyldecan-1-ol (CAS 123613-12-7): A Defined Branched C16 Primary Alcohol for Controlled Synthesis


4-Hexyldecan-1-ol (CAS 123613-12-7) is a synthetically produced, saturated, long-chain primary alcohol with the molecular formula C₁₆H₃₄O. It features a specific branched structure where a hexyl group is attached at the 4-position of a decanol backbone . This distinguishes it from the more common Guerbet alcohol, 2-hexyldecan-1-ol (CAS 2425-77-6), where the branch is located at the 2-position [1]. As a building block and specialty intermediate, it is available in high purity (NLT 98%) from select suppliers and is primarily used in research and industrial applications, including as a surfactant precursor , due to the unique steric and physicochemical profile conferred by its non-Guerbet, mid-chain branching.

Why Generic Substitution of C16 Fatty Alcohols is Insufficient: The 4-Hexyldecan-1-ol Differentiation


The class of C16 fatty alcohols is heterogeneous; physical form, reactivity, and performance are dictated by branching architecture, not just carbon number. Linear cetyl alcohol (1-hexadecanol) is a solid at room temperature (mp ~49°C), requiring melting before formulation, while the commercially dominant branched variant, 2-hexyldecan-1-ol (Guerbet C16), is an oily liquid (mp -21 to -15°C) valued for its low pour point but has its branching at the 2-position, which maximizes steric hindrance near the hydroxyl group and can limit derivatization kinetics [1]. 4-Hexyldecan-1-ol occupies a distinct structural niche where the primary hydroxyl group is distal to the branching point, theoretically offering lower steric hindrance for reactions such as esterification or ethoxylation compared to its 2-hexyldecan-1-ol isomer [2]. This subtle change in branch position can meaningfully alter coupling efficiency, derivative properties, and final formulation stability, making generic replacement without verification risky for advanced synthesis or specialized surfactant design.

Quantitative Evidence Guide: 4-Hexyldecan-1-ol Performance Metrics vs. Comparators


Structural Isomerism: 4-Hexyldecan-1-ol Has a Distinct Branch Position from Guerbet Alcohols

4-Hexyldecan-1-ol is a structural isomer of the common cosmetic and industrial ingredient 2-hexyldecan-1-ol (hexyldecanol). The systematic name for the target compound is 4-hexyl-1-decanol, indicating the hexyl branch is at the 4-position, ten carbon atoms from the primary alcohol . In contrast, 2-hexyldecan-1-ol, produced by the Guerbet reaction, bears the branch at the 2-position, directly adjacent to the hydroxyl-bearing carbon [1]. This positional difference creates a distinct steric environment around the reactive hydroxyl group, which is a critical factor in downstream synthetic efficiency and the physicochemical properties of resulting esters or ether sulfates.

Isomerism Structure-Activity Relationship Derivatization

Physical State at Ambient Temperature: Branched vs. Linear C16 Alcohols

As a branched alcohol, 4-Hexyldecan-1-ol is expected to have a significantly lower melting point than its linear C16 counterpart, cetyl alcohol. While the experimentally measured melting point of 4-hexyldecan-1-ol is not publicly available in authoritative databases, the class-level behavior of branched C16 alcohols is well-documented. Cetyl alcohol (linear C16) is a waxy solid at room temperature with a melting point of approximately 49°C, requiring heated handling and storage to remain liquid [1]. Industrially produced Guerbet C16 alcohols like ISOFOL 16 (2-hexyldecanol) are liquids with pour points below -65°C [2], and the structurally related 2-hexyldecan-1-ol has a literature melting point of -21 to -15°C . This property makes branched C16 alcohols processable at ambient temperatures, a major advantage for cold-processing cosmetic and lubricant formulations.

Formulation Handling Pour Point Eutectic Point

Oxidative Stability: Saturated Branched Alcohols vs. Unsaturated Linear Alternatives

To achieve a liquid physical form with a long carbon chain, formulators can either introduce unsaturation (e.g., oleyl alcohol, a liquid C18:1) or branching (e.g., Guerbet or other branched saturated alcohols). The unsaturated approach is compromised by susceptibility to oxidative rancidity, leading to color and odor degradation over time [1]. As a fully saturated branched alcohol, 4-Hexyldecan-1-ol offers the inherent oxidative stability of saturated hydrocarbons combined with the low-temperature fluidity of a branched molecule. This dual property profile is a key advantage for applications requiring long shelf life and resistance to degradation, such as high-purity lubricants or premium personal care products.

Oxidative Stability Rancidity Shelf Life

Surfactant Precursor Performance: C16 Guerbet Alcohol Derivatives Exhibit Ultralow Interfacial Tension

While direct data for 4-hexyldecan-1-ol derivatives is limited, research on C16 Guerbet alcohol derivatives demonstrates the class potential of branched C16 hydrophobes. A sulfated derivative, C16GA-PES, achieved an ultralow interfacial tension (IFT) of less than 0.01 mN/m between Daqing formation water and light crude oil at 45°C [1]. This extreme surface activity is attributed to the high alkyl chain density in the adsorption monolayer made possible by the branched structure. The specific branch position (C2 vs. C4) is a variable that can be tuned to optimize this monolayer packing and thus IFT for a given oil/brine system, making 4-hexyldecan-1-ol a potentially valuable alternative scaffold for surfactant design.

Enhanced Oil Recovery Interfacial Tension Surfactant Design

Best-Fit Application Scenarios for 4-Hexyldecan-1-ol Based on Quantitative Evidence


Synthesis of Novel Surfactants with Tailored Steric Profiles

The distal position of the branch in 4-hexyldecan-1-ol relative to the reactive primary alcohol offers a less sterically hindered scaffold for sulfation, ethoxylation, or esterification compared to the commercially prevalent 2-hexyldecan-1-ol. Chemists developing novel anionic or non-ionic surfactants for enhanced oil recovery (EOR) can use this isomer to modify the branching architecture and optimize the packing density and interfacial rheology of the adsorption monolayer, a critical parameter for achieving ultralow interfacial tension against specific crude oils [1].

Low-Temperature Lubricant and Metalworking Fluid Formulations

The branched structure of 4-hexyldecan-1-ol ensures it remains liquid at temperatures far below 0°C, avoiding the solidification issues of linear C16 alcohols like cetyl alcohol (mp 49°C) [1]. This property is essential for formulating synthetic lubricants, hydraulic fluids, or metalworking fluids that must flow and provide effective boundary lubrication at cold-start conditions or in arctic environments, without the oxidative instability associated with unsaturated fatty alcohols [2].

Cold-Processable Cosmetic Emollients and Texturizers

For personal care manufacturers seeking to implement energy-saving cold-processing techniques, 4-hexyldecan-1-ol provides the emolliency and sensory profile of a long-chain fatty alcohol in a room-temperature liquid form. Unlike solid waxes like cetyl and stearyl alcohol that require melting, this branched isomer can be directly incorporated into the oil phase at ambient temperature, simplifying manufacturing and reducing thermal stress on heat-sensitive active ingredients like retinol or certain peptides [1].

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